

Ochracenomicin C: A Technical Overview of its Discovery and Origins

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Compound of Interest

Compound Name: *Ochracenomicin C*

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Abstract

Ochracenomicin C is a novel benz[a]anthraquinone antibiotic discovered from the fermentation broth of an actinomycete, *Amiclatopsis* sp.[1]. This document provides a comprehensive guide to the discovery, origin, and initial characterization of **Ochracenomicin C**. It includes a summary of its physicochemical properties, biological activity, and the methodologies employed for its isolation and structural elucidation, based on the available scientific literature.

Discovery and Origin

Ochracenomicin C, along with its congeners Ochracenomicin A and B, was first isolated by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan[1]. The producing microorganism was identified as a strain of *Amiclatopsis*, a genus of Gram-positive, aerobic, non-acid-fast actinomycetes known for producing a variety of secondary metabolites with diverse biological activities. The discovery was the result of a screening program for new antibiotics from microbial sources.

Producing Organism: *Amiclatopsis* sp.

- Taxonomy: Bacteria, Actinomycetales

- **Morphology:** The genus *Amiclatopsis* is characterized by the formation of branching vegetative hyphae and aerial mycelium that can fragment into rod-shaped to coccoid elements.
- **Significance:** Species within this genus are recognized producers of a wide range of bioactive compounds, including antibiotics and enzymes.

Physicochemical Properties

Detailed physicochemical data for **Ochracenomicin C** is limited in the publicly available literature. However, based on its classification as a benz[a]anthraquinone antibiotic, some general properties can be inferred. The initial characterization relied on several spectroscopic and spectrometric techniques^[1].

Table 1: Physicochemical Characterization of **Ochracenomicin C**

Property	Method	Observation/Data
Chemical Class	Spectroscopic Analysis	Benz[a]anthraquinone
Molecular Structure	Magnetic Resonance Spectroscopy, Mass Spectrometry	Determined as a novel structure
UV-Visible Absorption	Spectrophotometry	Data not publicly available
Solubility	Not specified	Data not publicly available
Melting Point	Not specified	Data not publicly available

Biological Activity

Ochracenomicin C has demonstrated activity against Gram-positive bacteria and the fungus *Candida albicans*^[1]. The minimum inhibitory concentrations (MICs) against a panel of microorganisms would typically be determined to quantify its potency, though this specific data is not available in the abstracts reviewed.

Table 2: Antimicrobial Spectrum of **Ochracenomicin C**

Organism Type	Representative Organisms	Activity
Gram-Positive Bacteria	Staphylococcus aureus	Active[1]
Gram-Negative Bacteria	Not specified	Inactive or not reported[1]
Fungi	Candida albicans	Active[1]

Experimental Protocols

While the definitive, step-by-step protocols are contained within the full scientific publication, the following outlines the general methodologies that would have been employed for the discovery and characterization of **Ochracenomicin C**.

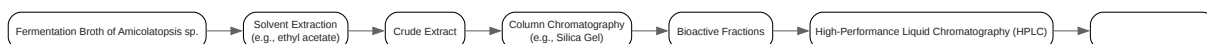
Fermentation of *Amiclatopsis* sp.

A pure culture of the *Amiclatopsis* sp. strain would be cultivated in a suitable liquid nutrient medium under controlled conditions (temperature, pH, aeration) to encourage the production of secondary metabolites, including **Ochracenomicin C**.

Isolation and Purification

The isolation process for a compound like **Ochracenomicin C** from a fermentation broth typically involves a series of chromatographic techniques.

Workflow for Isolation and Purification of **Ochracenomicin C**



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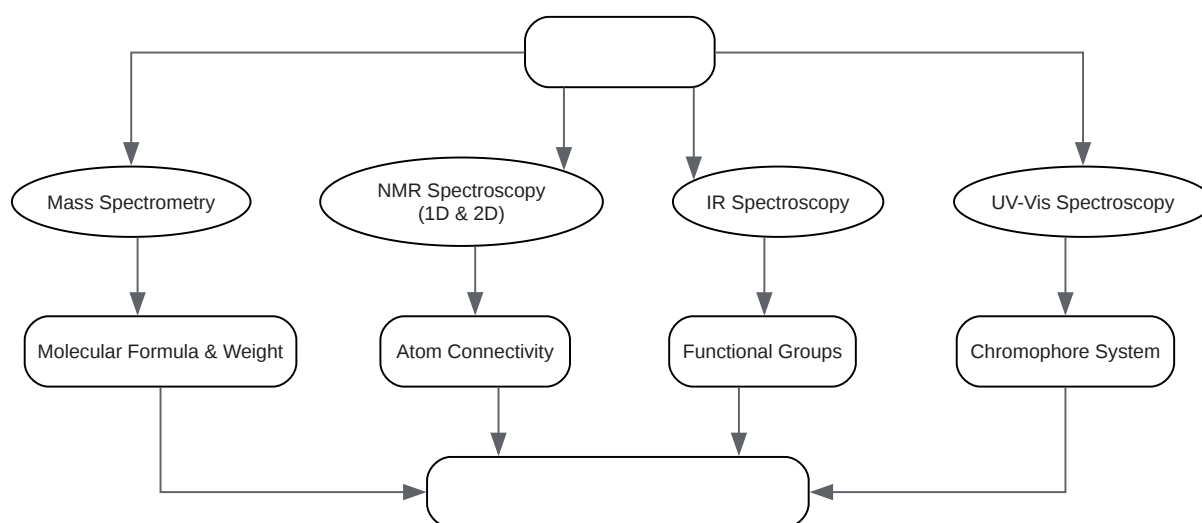
Caption: Generalized workflow for the isolation of **Ochracenomicin C**.

Structure Elucidation

The determination of the chemical structure of **Ochracenomicin C** would have involved a combination of the following spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ^1H and ^{13}C NMR to determine the carbon-hydrogen framework. 2D NMR techniques (like COSY, HMQC, and HMBC) would be used to establish the connectivity of atoms within the molecule.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system, characteristic of anthraquinone-type compounds.

Logical Relationship for Structure Elucidation



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Caption: Spectroscopic methods for determining the structure of **Ochracenomicin C**.

Antimicrobial Susceptibility Testing

The biological activity of **Ochracenomicin C** would have been assessed using standard antimicrobial susceptibility tests, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Conclusion and Future Directions

The discovery of **Ochracenomicin C** from *Amicolatopsis* sp. introduced a new member to the benz[a]anthraquinone class of antibiotics. Its activity against Gram-positive bacteria and *Candida albicans* suggests potential for further investigation as an antimicrobial agent. Future research would necessitate the full elucidation of its mode of action, in vivo efficacy, and toxicological profile to determine its therapeutic potential. Furthermore, understanding its biosynthetic pathway could open avenues for synthetic and semi-synthetic modifications to improve its activity and pharmacokinetic properties.

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References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from *Amicolatopsis* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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